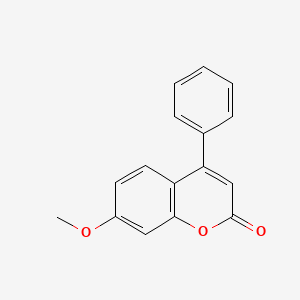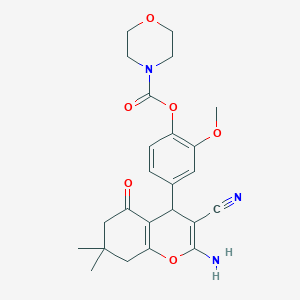
7-methoxy-4-phenyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-4-phenyl-2H-chromen-2-one is a compound belonging to the class of coumarins, which are a group of nature-occurring lactones first derived from Tonka beans in 1820 . Coumarins are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages . This compound is known for its various biological and pharmaceutical properties.
Méthodes De Préparation
The synthesis of 7-methoxy-4-phenyl-2H-chromen-2-one can be achieved through several methods. One common method involves the Pechmann condensation, which is a straightforward method for preparing substituted 4-methyl-2H-chromen-2-ones using a wide spectrum of reaction parameters . This method generally involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst . Another method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C .
Analyse Des Réactions Chimiques
7-methoxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and various azoles for substitution reactions . Major products formed from these reactions include coumarin-derived azolyl ethanols and other substituted coumarin derivatives .
Applications De Recherche Scientifique
7-methoxy-4-phenyl-2H-chromen-2-one has a wide range of scientific research applications. It has been studied for its antimicrobial activity, showing significant antibacterial and antifungal activity . It is also used in molecular modeling studies to investigate its interactions with various proteins, such as oxidoreductase .
Mécanisme D'action
The mechanism of action of 7-methoxy-4-phenyl-2H-chromen-2-one involves its interaction with molecular targets and pathways. For example, docking simulations have shown that piperazine chrome-2-one derivatives of this compound interact with the oxidoreductase enzyme through hydrophobic interactions between the aromatic moieties of the ligand and the lipophilic residues of the binding site . This interaction stabilizes the enzyme-inhibitor complex and contributes to its antibacterial activity .
Comparaison Avec Des Composés Similaires
7-methoxy-4-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one and 7-methoxy-2H-chromen-2-one . These compounds share similar structural motifs and biological activities but differ in their specific substituents and properties. For example, 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one has a methyl group at the 2-position, which may influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
2555-31-9 |
|---|---|
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
7-methoxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C16H12O3/c1-18-12-7-8-13-14(11-5-3-2-4-6-11)10-16(17)19-15(13)9-12/h2-10H,1H3 |
Clé InChI |
SBGYDDPXUVAEDB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11662367.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11662369.png)
![N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(phenylsulfanyl)propanehydrazide](/img/structure/B11662374.png)
![ethyl (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate](/img/structure/B11662378.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11662386.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11662393.png)
![N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B11662396.png)
![ethyl 2-{[(2Z)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662405.png)

![dimethyl 2-{1-[(4-bromophenyl)carbonyl]-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11662418.png)
![2,6-Dimethoxy-4-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate](/img/structure/B11662420.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11662422.png)
![2,6-dimethoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl acetate](/img/structure/B11662426.png)
![Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11662429.png)
